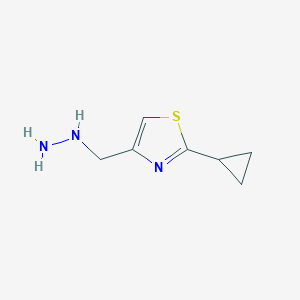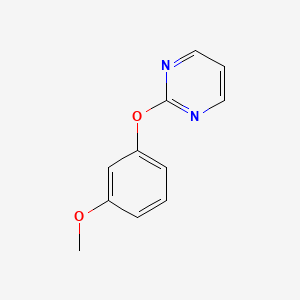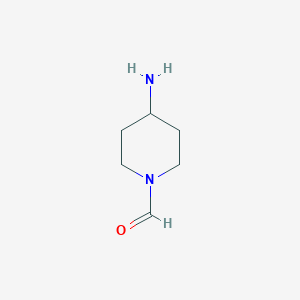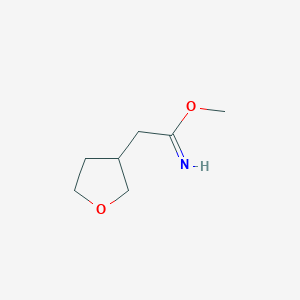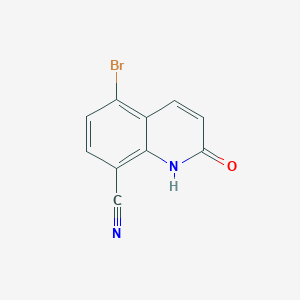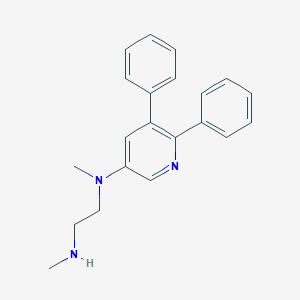
N1-(5,6-Diphenylpyridin-3-yl)-N1,N2-dimethylethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(5,6-Diphenylpyridin-3-yl)-N1,N2-dimethylethane-1,2-diamine is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with diphenyl groups and an ethane-1,2-diamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5,6-Diphenylpyridin-3-yl)-N1,N2-dimethylethane-1,2-diamine typically involves multi-step organic reactions. One common method involves the reaction of 5,6-diphenylpyridin-3-amine with N,N-dimethylethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon, to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
N1-(5,6-Diphenylpyridin-3-yl)-N1,N2-dimethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated derivatives
科学的研究の応用
N1-(5,6-Diphenylpyridin-3-yl)-N1,N2-dimethylethane-1,2-diamine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals
作用機序
The mechanism of action of N1-(5,6-Diphenylpyridin-3-yl)-N1,N2-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The pathways involved include inhibition of kinase activity and modulation of signal transduction pathways .
類似化合物との比較
Similar Compounds
- 5,6-Diphenyl-3-(pyridin-3-yl)-1,2,4-triazine
- 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine
- 2-{4-[(5,6-Diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide .
Uniqueness
N1-(5,6-Diphenylpyridin-3-yl)-N1,N2-dimethylethane-1,2-diamine is unique due to its specific substitution pattern and the presence of both pyridine and ethane-1,2-diamine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C21H23N3 |
|---|---|
分子量 |
317.4 g/mol |
IUPAC名 |
N'-(5,6-diphenylpyridin-3-yl)-N,N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C21H23N3/c1-22-13-14-24(2)19-15-20(17-9-5-3-6-10-17)21(23-16-19)18-11-7-4-8-12-18/h3-12,15-16,22H,13-14H2,1-2H3 |
InChIキー |
URKBHMMSYNFRHW-UHFFFAOYSA-N |
正規SMILES |
CNCCN(C)C1=CC(=C(N=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Z)-1-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3-(4-nitrophenyl)-3-phenylprop-2-en-1-one](/img/structure/B13122745.png)


![3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylicacid](/img/structure/B13122765.png)
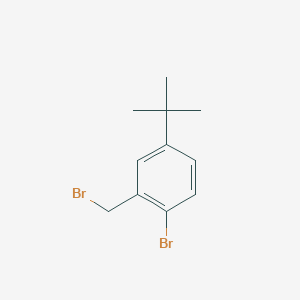
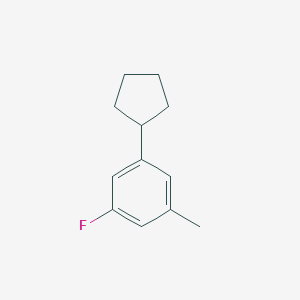
![6-Chloro-2-(hydroxymethyl)benzo[b]thiophen-3-ol](/img/structure/B13122784.png)
